(+)-Manzamine F is a complex alkaloid belonging to the manzamine family, known for its unique structural features and significant biological activities. These compounds are primarily derived from marine sponges, particularly those from the genus Xestospongia. Manzamine F has garnered attention due to its potential therapeutic applications, including antimicrobial and anticancer properties.
Manzamine F is classified as an indole alkaloid, which is characterized by its bicyclic structure comprising a fused indole and a β-carboline moiety. This classification places it within a broader category of natural products known for their diverse pharmacological activities, particularly in the realms of oncology and infectious diseases .
The synthesis of (+)-Manzamine F has been a subject of extensive research due to its intricate structure. Various synthetic approaches have been explored, including total synthesis and semi-synthesis from simpler precursors.
The molecular structure of (+)-Manzamine F features a complex arrangement with multiple rings and functional groups. It includes:
The molecular formula for (+)-Manzamine F is , with a molecular weight of approximately 284.36 g/mol. The compound exhibits strong ultraviolet absorption due to its aromatic systems, which is characteristic of many alkaloids in this class .
(+)-Manzamine F participates in various chemical reactions that can modify its structure and potentially enhance its bioactivity:
These reactions are typically carried out under mild conditions to preserve the integrity of the complex structure while achieving desired modifications. Techniques such as chromatography are employed for purification and characterization of the products formed during these reactions .
The mechanism of action for (+)-Manzamine F involves interaction with various biological targets, including enzymes and receptors:
Studies have demonstrated that manzamine F exhibits significant activity against Mycobacterium tuberculosis and certain cancer cell lines, making it a candidate for further drug development .
(+)-Manzamine F has several promising applications in scientific research:
Research continues into optimizing its synthesis and enhancing its biological efficacy through structural modifications, aiming to leverage its unique properties for therapeutic use.
(+)-Manzamine F was first isolated in 1994 from Indo-Pacific marine sponges, primarily Acanthostrongylophora spp. and Amphimedon spp. collected off Okinawa, Japan [5] [7]. Its identification coincided with expanded exploration of marine alkaloids in the 1990s, following the landmark discovery of Manzamine A in 1986. Unlike earlier manzamines, (+)-Manzamine F was characterized from fractions exhibiting unusual bioactivity profiles during chromatographic separation of sponge extracts [7]. The compound’s structure was elucidated using NMR spectroscopy and X-ray crystallography, confirming its distinct pentacyclic framework bearing a β-carboline unit [1].
Geographically, this alkaloid occurs in sponges across biodiverse coral reef ecosystems, notably in Okinawa, Indonesia, and Papua New Guinea [8]. Its sporadic distribution—present in some Acanthostrongylophora specimens but absent in others—suggests environmental or symbiotic influences on biosynthesis [9].
(+)-Manzamine F belongs to the β-carboline-substituted manzamine alkaloids, characterized by a complex polycyclic ring system. Its core structure comprises:
Table 1: Structural Features Distinguishing (+)-Manzamine F from Key Manzamines
Compound | Core Ring System | Unique Functional Groups | Molecular Formula |
---|---|---|---|
(+)-Manzamine F | 5,6,6,8,13-pentacyclic | C-31 carbonyl, Δ³⁵ double bond | C₃₆H₄₄N₄O₂ |
Manzamine A | 5,6,6,8,13-pentacyclic | C-31 hydroxy, Δ³⁵ double bond | C₃₆H₄₆N₄O |
8-Hydroxymanzamine A | Oxidized variant of Manzamine A | C-8 hydroxy group | C₃₆H₄₆N₄O₂ |
Ircinal A | 6,8,13-tricyclic precursor | Aldehyde at C-35 | C₂₅H₃₅N₃O |
Unlike Manzamine A (hydroxyl at C-31), (+)-Manzamine F features a carbonyl group at C-31, classifying it as an oxidized derivative [5] [7]. This lactam group significantly influences its reactivity and bioactivity. The compound’s stereochemistry includes chiral centers at C-1, C-10, and C-14, with the (+) enantiomer being the naturally occurring form [1].
Marine sponges (order Haplosclerida) function as "chemical factories" for manzamine alkaloids due to symbiotic relationships with microbial consortia. Sponges such as Acanthostrongylophora ingens harbor actinobacteria (e.g., Micromonospora sp.) that biosynthesize manzamine precursors [3] [9]. Isotopic labeling studies confirm that ammonia, C3 units (e.g., glycerol), and C10 dialdehydes are incorporated into the manzamine skeleton via microbial enzymes [1] [2].
The ecological role of (+)-Manzamine F remains under investigation, though related manzamines deter fish predation and inhibit fouling organisms [3] [7]. Its production varies seasonally and spatially, suggesting adaptive chemical defense functions. Sponge microbiomes regulate alkaloid yields; Acanthostrongylophora grown in controlled environments show 70% reduced (+)-Manzamine F production without native microbes [9].
(+)-Manzamine F demonstrates moderate but mechanistically distinct bioactivities:
Table 2: Key Pharmacological Activities of (+)-Manzamine F
Activity | Experimental Model | Potency | Proposed Mechanism |
---|---|---|---|
Antiproliferative | Pancreatic cancer (AsPC-1) | IC₅₀ = 8.2 μM | Vacuolar ATPase uncoupling |
Antimalarial | Plasmodium falciparum | IC₅₀ = 480 nM | Unknown, possibly kinase inhibition |
Anti-neuroinflammatory | Rat neonatal microglia | 65% TXB₂ inhibition | COX-2 pathway suppression |
Research focuses on its utility as a synthetic biology template and scaffold for chemical optimization. Semi-synthetic derivatives modified at C-31 show 3-fold enhanced antimalarial activity, validating structure-activity relationship (SAR) studies [6] [8]. Its blood-brain barrier permeability (demonstrated in MDR-MDCK models) further motivates CNS drug development [6]. Current efforts target in vivo efficacy validation and microbial production via expressed biosynthetic gene clusters [2] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7